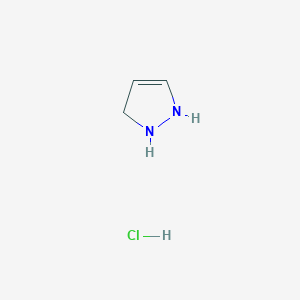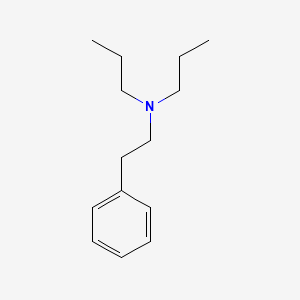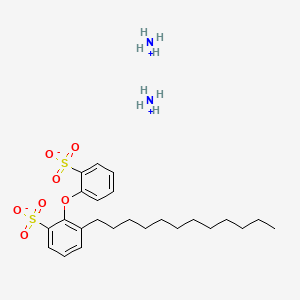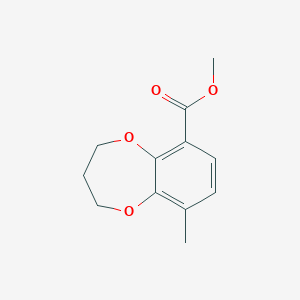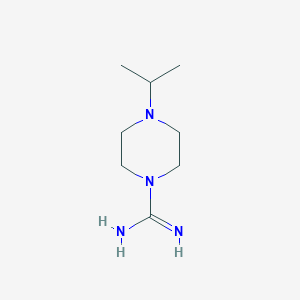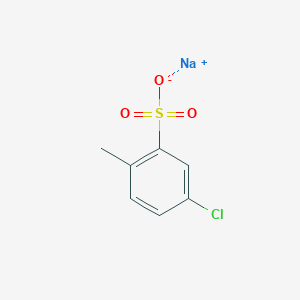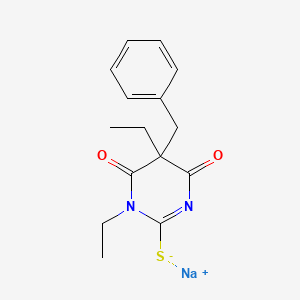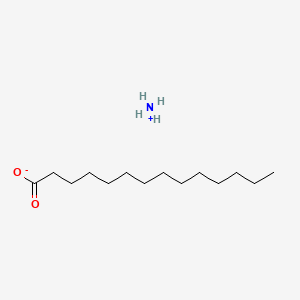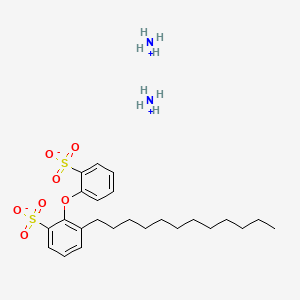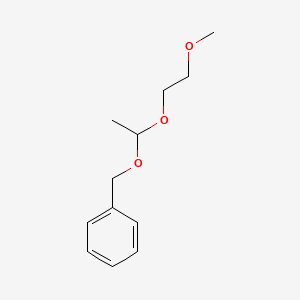
1-Benzyloxy-1-(2-methoxyethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl methoxyethyl acetal is a colorless to pale yellow liquid with a green, sweet, fruity odor. It is insoluble in water and is commonly used in fruit and cherry flavor additives for beverages, confectionery, and baked goods . This compound is also known for its applications in the flavor and fragrance industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl methoxyethyl acetal can be synthesized through the reaction of benzyl alcohol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal. The reaction conditions often include the use of a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: Industrial production of benzyl methoxyethyl acetal involves similar synthetic routes but on a larger scale. The process may include continuous distillation to separate the product from the reaction mixture and ensure high purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl methoxyethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and 2-methoxyethanol.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and 2-methoxyethanol.
Reduction: Benzyl alcohol and 2-methoxyethanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl methoxyethyl acetal has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals and hemiacetals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of benzyl methoxyethyl acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The acetal formation mechanism includes:
Protonation of the carbonyl group: to increase its electrophilicity.
Nucleophilic attack by the alcohol: to form a hemiacetal.
Dehydration: to form the acetal linkage.
Comparación Con Compuestos Similares
- Benzyl ethoxyethyl acetal
- Benzyl propoxyethyl acetal
- Benzyl butoxyethyl acetal
Comparison: Benzyl methoxyethyl acetal is unique due to its specific methoxyethyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a lower boiling point and different solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Propiedades
Número CAS |
7492-39-9 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-11(14-9-8-13-2)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Clave InChI |
CNGTXGHYZBQUQS-UHFFFAOYSA-N |
SMILES canónico |
CC(OCCOC)OCC1=CC=CC=C1 |
Densidad |
1.019-1.025 |
Descripción física |
colourless liquid with a mild, sweet, green-fruity odour |
Solubilidad |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


